4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide
Description
4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide is a complex organic compound that features a unique combination of an indene moiety and an oxane ring
Properties
IUPAC Name |
4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c19-17(22)18(6-8-23-9-7-18)12-20-16(21)11-13-4-5-14-2-1-3-15(14)10-13/h4-5,10H,1-3,6-9,11-12H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJQDJWTLFGCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC(=O)NCC3(CCOCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide typically involves multiple steps. One common approach begins with the preparation of the indene derivative, which is then subjected to acetylation to introduce the acetyl group. This intermediate is then reacted with an amine to form the amide linkage. The final step involves the formation of the oxane ring through a cyclization reaction under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or oxane ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The indene moiety can interact with enzymes or receptors, modulating their activity. The oxane ring may also play a role in stabilizing the compound’s interaction with its target. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): This compound shares the indene moiety but lacks the oxane ring and amide linkage.
Celestolide: Another compound with a similar indene structure but different functional groups.
Uniqueness
4-[[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]methyl]oxane-4-carboxamide is unique due to the combination of the indene moiety and the oxane ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
